DUBs-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

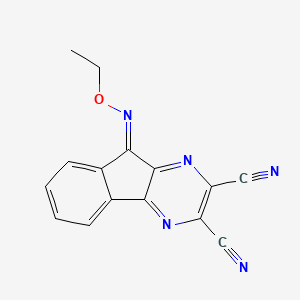

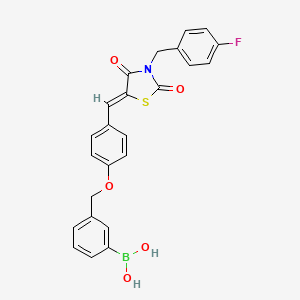

DUBs-IN-2 is an inhibitor of ubiquitin-specific protease 8 (USP8) with an IC50 of 280 nM . It is selective for USP8 over USP7 . DUBs-IN-2 is a potent deubiquitinase enzyme inhibitor . It is associated with the protein Mdm2 (an E3 ubiquitin ligase) which recognizes the N-terminal transactivation domain of the p53 tumor suppressor and elicits its degradation by ubiquitination .

Molecular Structure Analysis

The molecular formula of DUBs-IN-2 is C15H9N5O . The molecular weight is 275.26 . Unfortunately, the detailed molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

DUBs-IN-2 has a molecular weight of 275.26 and a molecular formula of C15H9N5O . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique

Understanding DUB Interaction and Functionality : Research has shown that DUBs are crucial for removing ubiquitin from proteins, which in turn regulates substrate activity and abundance. The study of their interactions and functions reveals their roles in diverse processes like protein turnover, transcription, RNA processing, DNA damage, and endoplasmic reticulum-associated degradation (Sowa, Bennett, Gygi, & Harper, 2009).

Drug Discovery and DUB Inhibitors : DUBs have been identified as promising targets for drug discovery across various therapeutic areas. Recent advances in DUB structural studies and the development of inhibitors have significantly progressed the field, making DUBs an increasingly targetable enzyme family for therapeutic interventions (Schauer, Magin, Liu, Doherty, & Buhrlage, 2020).

Structural Insights into DUB Function : The study of the structure of DUBs, like AMSH and AMSH-LP, has provided insights into their specificity for Lys 63-linked polyubiquitin chains. These structural insights are crucial for understanding how DUBs selectively deubiquitinate specific substrates (Sato, Yoshikawa, Yamagata, Mimura, Yamashita, Ookata, Nureki, Iwai, Komada, & Fukai, 2008).

Regulatory Roles in Cellular Processes : DUBs play significant roles in cellular processes like protein degradation, DNA repair, and signaling pathways. Studies have highlighted the complexity and specificity of DUBs, and their crucial roles in maintaining cellular homeostasis and protein stability (Reyes-Turcu, Ventii, & Wilkinson, 2009).

Role in Embryonic Development : Research has shown that specific DUBs, like Dub-2, are essential for embryonic development. Disruption of these enzymes can lead to embryonic lethality, indicating their critical role in early developmental stages (Baek, Lee, Yang, Lim, Lee, Lee, Lim, Jun, Lee, & Chung, 2012).

Therapeutic Potential in Cancer : Altered DUB function is linked to various diseases, including cancer. Certain DUBs are identified as oncogenes or tumor suppressors. Their regulatory functions on protein activity involved in tumor development make them potential targets for anticancer drugs (Fraile, Quesada, Rodríguez, Freije, & López-Otín, 2012).

DUBs in Immune Response Regulation : DUBs also regulate the assembly of the inflammasome, a complex critical for the processing of pro-inflammatory cytokines like interleukin-1β. Inhibiting DUB activity can have significant implications for treating inflammatory diseases (López-Castejón, Luheshi, Compan, High, Whitehead, Flitsch, Kirov, Prudovsky, Swanton, & Brough, 2012).

Applications in Studying Ubiquitination : DUBs play a key role in studying ubiquitination, a major posttranslational modification. Advances in understanding the structure and function of DUBs are crucial for discovering new therapeutic targets and for understanding regulatory processes in cells (Komander, Clague, & Urbé, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVAJBRQGBRHIK-XSFVSMFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DUBs-IN-2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)